molecular formula C22H21ClN4O2S B2796262 N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 941984-74-3

N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B2796262
CAS No.: 941984-74-3
M. Wt: 440.95
InChI Key: LNQQUYVTAKVUBM-UHFFFAOYSA-N
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Description

The compound “N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The compound also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms . The presence of these rings suggests that the compound may have significant biological activity .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, starting from 4-chlorobenzoic acid, a series of related compounds were synthesized in six steps, including esterification, hydrazination, salt formation, and cyclization . The exact synthesis process for this specific compound is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of this compound would be confirmed by physicochemical and spectral characteristics, as is common in the synthesis of new compounds . Unfortunately, the exact molecular structure analysis for this specific compound is not available in the retrieved data.

Scientific Research Applications

Antiproliferative and Anti-HIV Activity

Research into benzothiazole and piperazine derivatives has revealed their potential in developing treatments for diseases such as cancer and HIV. A study by Al-Soud et al. (2010) synthesized a series of compounds evaluated for antiproliferative activity against human tumor-derived cell lines and for their ability to inhibit HIV. Some derivatives showed remarkable effects on specific leukemia cell lines, indicating their potential as leads for further drug development (Al-Soud et al., 2010).

Quantitative Structure-Activity Relationship (QSAR)

Al-Masoudi et al. (2011) conducted a QSAR study on benzothiazole-substituted piperazine derivatives, applying semiempirical and density functional theories to explore the structural factors influencing their biological activities. This research helps in understanding how variations in the molecular structure can impact the effectiveness of these compounds in biological applications (Al-Masoudi et al., 2011).

Antihelminthic Activity

Mavrova et al. (2006) explored the antihelminthic properties of benzimidazole and piperazine derivatives, finding that some compounds exhibited high efficacy against Trichinella spiralis, a parasitic nematode. This research highlights the potential use of such derivatives in treating parasitic infections (Mavrova et al., 2006).

Anti-inflammatory Activity

A study by Ahmed et al. (2017) synthesized and characterized a novel set of compounds for evaluating their anti-inflammatory properties. The research identified specific derivatives with significant in vitro and in vivo anti-inflammatory activity, suggesting their potential application in developing new anti-inflammatory agents (Ahmed et al., 2017).

Antimicrobial Agents

The search for new antimicrobial agents has led to the synthesis of benzothiazole-piperazine derivatives with potential efficacy against various bacterial and fungal strains. Patel et al. (2015) developed a new class of these compounds showing promising in vitro antimicrobial activity, indicating their usefulness in addressing antibiotic resistance challenges (Patel et al., 2015).

Properties

IUPAC Name

N-[4-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c23-17-7-4-8-19(13-17)26-9-11-27(12-10-26)20(28)14-18-15-30-22(24-18)25-21(29)16-5-2-1-3-6-16/h1-8,13,15H,9-12,14H2,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQQUYVTAKVUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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